2,3-Diaminophenol

Descripción

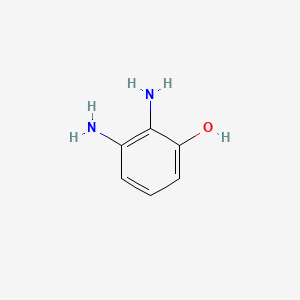

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-diaminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAXITAPTVOLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975046 | |

| Record name | 2,3-Diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59649-56-8 | |

| Record name | 2,3-Diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Diaminophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Diaminophenol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,3-Diaminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of this compound, a versatile aromatic compound with significant applications in synthetic chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics and reactivity.

Chemical and Physical Properties

This compound is an aromatic organic compound containing a phenol ring substituted with two adjacent amino groups. Its structure lends itself to a variety of chemical reactions, making it a valuable building block in the synthesis of heterocyclic compounds, polymers, and coordination complexes.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Hydroxy-o-phenylenediamine | [2] |

| CAS Number | 59649-56-8 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1][2] |

| Appearance | White to off-white or grey crystalline powder | [3][4] |

| Melting Point | 161-165 °C (lit.) | [3][5][6][7] |

| Boiling Point | 303.6 ± 27.0 °C (Predicted) | [3] |

| Density | 1.343 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 9.81 ± 0.10 (Predicted) | [3] |

| Solubility | Insoluble in water | [2] |

Spectral Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

Table 2: Spectral Properties of this compound

| Technique | Data | Reference |

| ¹H NMR | Spectra available in DMSO-d₆ | [6][8][9] |

| ¹³C NMR | Spectra available | [10] |

| Infrared (IR) | ATR-IR spectra available | [1][11] |

| Mass Spectrometry (MS) | GC-MS data available | [10] |

| UV Absorption Maxima | 280-290 nm and 320-340 nm | [8] |

Synthesis and Reactivity

This compound is a reactive molecule due to the presence of nucleophilic amino groups and an activated aromatic ring. It participates in a range of chemical transformations.

Synthesis

A common synthetic route to this compound involves the reduction of 2,3-dinitrophenol.

Caption: Synthesis of this compound.

Key Reactions

This compound serves as a precursor for the synthesis of various complex molecules.

-

Condensation Reactions: It readily reacts with carbonyl compounds like aldehydes and ketones to form Schiff bases and heterocyclic compounds such as benzodiazepines and benzoxazepines.[5][12]

-

Formation of Complexes: It can form complexes with transition metals, including palladium(II) and platinum(II).[5][8]

-

Electrochemical Oxidation: this compound can undergo electropolymerization to form poly(this compound).[5][13]

Caption: Major reaction pathways of this compound.

Experimental Protocols

Synthesis of this compound (General Procedure)

A general method for the synthesis of aminophenols involves the reduction of the corresponding nitrophenols. For this compound, this is typically achieved through the catalytic hydrogenation of 2,3-dinitrophenol.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for synthesizing this compound.

Synthesis of a Schiff Base with Salicylaldehyde

The reaction of this compound with salicylaldehyde yields an unsymmetrical Schiff base.[12]

-

Procedure: Salicylaldehyde and this compound are reacted in a 2:1 molar ratio in absolute ethanol. The mixture is stirred at 50 °C for 1 hour.[12] The resulting Schiff base can then be used as a ligand for the coordination of metal ions.[12]

Electropolymerization of this compound

Poly(this compound) can be synthesized via electrochemical oxidation.

-

Procedure: The electropolymerization is typically carried out using cyclic voltammetry.[13] It has been noted that obtaining appropriate deposits requires the use of very anhydrous acetonitrile as the solvent.[13]

General Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer, often via a chromatographic system like Gas Chromatography (GC) for volatile compounds.[17][18]

-

Ionize the sample using an appropriate technique (e.g., Electron Ionization for GC-MS) and analyze the mass-to-charge ratio of the resulting ions.[19]

-

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code | Description | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | [1] |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a respirator if dust is generated.

-

Skin and Body Protection: Lab coat.

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[3]

This guide provides a foundational understanding of the chemical properties and handling of this compound. For specific applications and advanced research, consulting primary literature is recommended.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. researchgate.net [researchgate.net]

- 3. US3206513A - Process for the preparation of salicylaldehyde - Google Patents [patents.google.com]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(59649-56-8) 1H NMR spectrum [chemicalbook.com]

- 7. CN101085741A - Method for synthesizing 3,4-diaminophenol - Google Patents [patents.google.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. investigadores.uta.cl [investigadores.uta.cl]

- 14. cif.iastate.edu [cif.iastate.edu]

- 15. EMMI Materials - Infrared Spectroscopy [emmi-materials.cnrs.fr]

- 16. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]

- 17. drugfuture.com [drugfuture.com]

- 18. organomation.com [organomation.com]

- 19. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 2,3-Diaminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,3-diaminophenol, a valuable building block in pharmaceutical and chemical research. The document details the most established synthetic route, which proceeds via the nitration of a protected 2-aminophenol precursor followed by a reduction step. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate understanding and replication in a laboratory setting.

Core Synthesis Pathway: From 2-Aminophenol to this compound

The most prevalent and well-documented method for synthesizing this compound commences with 2-aminophenol. This pathway involves a three-stage process:

-

Protection of 2-Aminophenol: The amino group of 2-aminophenol is first protected, typically through acetylation, to direct the subsequent nitration to the desired position and prevent unwanted side reactions.

-

Nitration: The protected intermediate undergoes nitration to introduce a nitro group at the 3-position of the aromatic ring.

-

Deprotection and Reduction: The protecting group is removed, and the nitro group is subsequently reduced to an amino group to yield the final product, this compound.

This multi-step approach allows for regioselective control, ensuring the desired isomer is obtained with reasonable purity and yield.

Experimental Protocols and Data

The following sections provide detailed methodologies for each key stage of the synthesis, accompanied by tables summarizing the quantitative data for easy comparison.

Stage 1: Synthesis of the Precursor, 2-Amino-3-nitrophenol

The synthesis of the key intermediate, 2-amino-3-nitrophenol, is typically achieved through a three-step sequence starting from 2-aminophenol.

Step 1.1: Acetylation of 2-Aminophenol to 2-Acetamidophenol

To prevent oxidation and control the regioselectivity of the subsequent nitration, the amino group of 2-aminophenol is first protected as an acetamide.

Experimental Protocol:

A solution of 2-aminophenol in a suitable solvent, such as ethanol, is treated with acetic anhydride. The reaction mixture is typically stirred at room temperature or gently heated to ensure complete acetylation. The product, 2-acetamidophenol, can be isolated by precipitation upon addition of water, followed by filtration and drying.

Step 1.2: Nitration of 2-Acetamidophenol

The protected intermediate, 2-acetamidophenol, is then nitrated to introduce a nitro group at the 3-position.

Experimental Protocol:

2-Acetamidophenol is dissolved in a strong acid, typically concentrated sulfuric acid, at a low temperature (e.g., 0-5 °C). A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is then added dropwise while maintaining the low temperature to control the reaction rate and minimize side-product formation. After the addition is complete, the reaction mixture is stirred for a period to ensure complete nitration. The product, 2-acetamido-3-nitrophenol, is isolated by pouring the reaction mixture onto ice, followed by filtration and washing.

Step 1.3: Hydrolysis of 2-Acetamido-3-nitrophenol

The final step in the precursor synthesis is the removal of the acetyl protecting group to yield 2-amino-3-nitrophenol.

Experimental Protocol:

The 2-acetamido-3-nitrophenol is heated in an acidic solution, such as aqueous hydrochloric acid, to hydrolyze the amide bond. The reaction is monitored until completion, after which the solution is cooled to crystallize the product, 2-amino-3-nitrophenol. The product is then collected by filtration, washed, and dried.

Quantitative Data for 2-Amino-3-nitrophenol Synthesis:

| Step | Reactants | Reagents | Conditions | Yield | Purity | Reference |

| Acetylation | 2-Aminophenol | Acetic anhydride, Ethanol | Room temperature | High | Good | General Procedure |

| Nitration | 2-Acetamidophenol | Nitric acid, Sulfuric acid | 0-5 °C | Moderate | Good | General Procedure |

| Hydrolysis | 2-Acetamido-3-nitrophenol | Hydrochloric acid, Water | Reflux | Good | High | General Procedure |

Note: Specific yields and purities can vary depending on the exact reaction conditions and scale.

Stage 2: Reduction of 2-Amino-3-nitrophenol to this compound

The final step in the synthesis is the reduction of the nitro group of 2-amino-3-nitrophenol to an amino group. Several methods are commonly employed for this transformation, each with its own advantages and disadvantages.

Method 2.1: Catalytic Hydrogenation

This method is often preferred due to its clean reaction profile and high yields.

Experimental Protocol:

2-Amino-3-nitrophenol is dissolved in a suitable solvent, such as ethanol or methanol, and a catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere, either at atmospheric or elevated pressure, and stirred until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Method 2.2: Reduction with Iron and Hydrochloric Acid (Béchamp Reduction)

This classical method is a cost-effective alternative to catalytic hydrogenation.

Experimental Protocol:

A mixture of 2-amino-3-nitrophenol, iron powder, and a solvent such as a mixture of ethanol and water is heated. Hydrochloric acid is added portion-wise to initiate and sustain the reduction. The reaction is typically refluxed until the starting material is consumed. The reaction mixture is then made basic to precipitate iron salts, which are removed by filtration. The filtrate is then extracted with an organic solvent, and the solvent is evaporated to afford this compound.

Method 2.3: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is another effective reducing agent for aromatic nitro compounds.

Experimental Protocol:

2-Amino-3-nitrophenol is dissolved in a solvent like ethanol, and an excess of stannous chloride dihydrate is added. The mixture is typically heated to reflux to drive the reaction to completion. After the reaction, the mixture is cooled and the pH is adjusted with a base to precipitate tin salts. The product is then extracted into an organic solvent, which is subsequently removed to yield this compound.

Quantitative Data for the Reduction of 2-Amino-3-nitrophenol:

| Method | Reducing Agent | Catalyst/Acid | Solvent | Conditions | Yield | Purity | Reference |

| Catalytic Hydrogenation | Hydrogen gas | Pd/C | Ethanol | RT, 1-4 atm H₂ | High | High | General Procedure[1][2] |

| Iron/Acid Reduction | Iron powder | Hydrochloric acid | Ethanol/Water | Reflux | Good | Good | General Procedure[3] |

| Stannous Chloride Reduction | SnCl₂·2H₂O | - | Ethanol | Reflux | Good | Good | General Procedure[4] |

Note: Yields and purities are dependent on the specific experimental conditions and purification methods employed.

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the core synthesis pathway and the subsequent reduction methods.

Figure 1: Synthesis of the 2-amino-3-nitrophenol precursor.

Figure 2: Reduction methods for this compound synthesis.

Alternative Synthesis Pathways

While the reduction of 2-amino-3-nitrophenol is the most established route, a comprehensive literature search did not yield well-documented alternative pathways for the synthesis of this compound from different starting materials. Research in this area appears to be limited, with the focus remaining on the optimization of the existing and reliable nitration-reduction sequence.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a multi-step process starting from 2-aminophenol. This involves protection of the amino group, regioselective nitration, followed by deprotection and reduction of the nitro group. Researchers and drug development professionals can choose from several reduction methods, including catalytic hydrogenation, iron/acid reduction, or stannous chloride reduction, depending on the available resources, scale, and desired purity of the final product. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Diaminophenol

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3-Diaminophenol, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an aromatic organic compound with the chemical formula C₆H₈N₂O.[1][2] It consists of a phenol ring substituted with two amino groups at the 2 and 3 positions.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a clear reference for experimental design and application.

| Property | Value | Source |

| Molecular Weight | 124.14 g/mol | [2][3][4][5][7] |

| Appearance | White Granular or Crystalline Powder or Crystals | [8][9] |

| Melting Point | 161-165 °C | [4][6][8][9][10] |

| Boiling Point (Predicted) | 303.6 ± 27.0 °C at 760 mmHg | [8][9] |

| Density (Predicted) | 1.343 ± 0.06 g/cm³ | [8][11] |

| pKa (Predicted) | 9.81 ± 0.10 | [8][11] |

| XLogP3-AA | 0.2 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

Solubility: this compound exhibits solubility in polar solvents, which is consistent with its polar nature and the presence of multiple hydrogen bonding sites.[1] It has limited solubility in non-polar solvents like hexane and diethyl ether.[1] While not soluble in water, it is very soluble in acids and alkalies.[3][12]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Description | Source |

| ¹H NMR | Spectra available, typically run in DMSO-d₆. | [13][14] |

| ¹³C NMR | Spectra available. | [15] |

| FT-IR (ATR) | Spectra available, purity 97%. | [16] |

| UV-Vis | Exhibits UV absorption maxima at 280-290 nm and 320-340 nm. | [1] |

| Mass Spectrometry (GC-MS) | Molecular ion peak observed at m/z 124. | [2] |

Chemical Reactivity and Stability

Reactivity:

-

Electrochemical Oxidation: this compound undergoes irreversible electrochemical oxidation to form polymers.[1] The oxidation potential is approximately 0.85-0.95 V versus a saturated calomel electrode (SCE).[1]

-

Complex Formation: It can form complexes with transition metals such as Palladium(II) and Platinum(II).[1][4][6][11]

-

Schiff Base Formation: It reacts with aldehydes, like salicylaldehyde or 5-bromosalicylaldehyde, to form tetradentate Schiff base complexes.[1][4][10][11]

-

Reaction with Carbonyl Compounds: this compound reacts with carbonyl compounds like 2,4-pentanedione to yield benzo[b][1][4]diazepinium salts.[1][10][11]

Stability and Decomposition:

-

Storage: Should be kept in a dark place under an inert atmosphere at room temperature.[8][11]

-

Thermal Decomposition: Thermal decomposition begins at approximately 280-300°C and proceeds in two main stages: initial dehydration and amino group oxidation, followed by the degradation of the aromatic ring at higher temperatures (350-450°C).[1] Decomposition products include ammonia, water, carbon dioxide, carbon monoxide, and various phenolic fragments.[1]

Experimental Protocols

Synthesis of this compound:

A common method for the synthesis of this compound involves the hydrogenation of 2-amino-3-nitrophenol.[11]

Materials:

-

2-amino-3-nitrophenol

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol

-

Nitrogen gas

Procedure:

-

A mixture of 2-amino-3-nitrophenol and 10% Pd/C catalyst in ethanol is prepared in a suitable reaction vessel.

-

The mixture is hydrogenated for 12 hours at room temperature.

-

Upon completion, the reaction mixture is degassed with nitrogen.

-

The catalyst is removed by filtration, and the filter cake is washed with ethanol.

-

The filtrate is evaporated to yield this compound.[11]

Purification:

Crude this compound can be purified by recrystallization from hot water or toluene.

Biological Activity

Research has indicated that this compound exhibits various biological activities, primarily linked to its antioxidant properties.[1] Its ability to act as a reducing agent may contribute to protective effects against oxidative stress in cells.[1] Studies have also shown that it can interact with proteins and nucleic acids, suggesting potential influences on biochemical pathways.[1]

Applications

This compound serves as a versatile intermediate in several fields:

-

Dyes and Pigments: It is used in the production of various dyes and pigments.[1]

-

Pharmaceuticals: Its biological activity makes it a compound of interest for the development of pharmaceuticals, particularly those targeting oxidative stress.[1]

-

Analytical Chemistry: Its ability to form complexes with metal ions is utilized for the detection of these ions.[1]

-

Organic Synthesis: It is a precursor in the synthesis of more complex molecules like amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines.[4][10][11]

Safety and Handling

This compound is associated with potential health hazards.

Hazard Statements:

Precautionary Measures:

-

Use personal protective equipment, including gloves, and ensure adequate ventilation.[17]

-

Avoid dust formation and breathing dust, vapors, mist, or gas.[17]

-

In case of contact with eyes, rinse thoroughly with water for at least 15 minutes and consult a physician.[17]

-

If inhaled, move the person into fresh air.[17]

-

If swallowed, rinse the mouth with water and consult a physician.[17]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][17]

References

- 1. Buy this compound | 59649-56-8 [smolecule.com]

- 2. This compound | C6H8N2O | CID 579937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. This compound 97 59649-56-8 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound 97 59649-56-8 [sigmaaldrich.com]

- 7. This compound 97 59649-56-8 [sigmaaldrich.com]

- 8. This compound CAS#: 59649-56-8 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. This compound | 59649-56-8 [chemicalbook.com]

- 12. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. This compound(59649-56-8) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. capotchem.cn [capotchem.cn]

The Versatility of 2,3-Diaminophenol in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diaminophenol, a versatile aromatic building block, has garnered significant attention in organic synthesis due to its unique trifunctional nature, possessing two adjacent amino groups and a hydroxyl group on a benzene ring. This arrangement allows for the construction of a diverse array of heterocyclic compounds with significant applications in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the core applications of this compound in the synthesis of key heterocyclic systems, including phenazines, benzodiazepines, benzoxazepines, and Schiff bases. Detailed experimental protocols for seminal reactions are provided, alongside quantitative data, to facilitate the practical application of this valuable reagent. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz to offer a clear and logical representation of the synthetic transformations.

Introduction

This compound is a valuable trifunctional reagent in organic synthesis. Its adjacent amino groups readily participate in condensation reactions with dicarbonyl compounds and their equivalents, leading to the formation of various seven-membered heterocyclic rings. The presence of the hydroxyl group offers an additional site for functionalization or can influence the regioselectivity of reactions. This guide explores the synthetic utility of this compound in the construction of several important classes of heterocyclic compounds.

Synthesis of Phenazine Derivatives

Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antibiotic, antitumor, and antimicrobial properties. This compound serves as a key precursor for the synthesis of substituted phenazines through condensation reactions with ortho-quinones or their precursors.

Solid-State Synthesis of Phenazines

A solvent-free, solid-state reaction provides an environmentally friendly approach to phenazine synthesis. This method involves the direct reaction of an ortho-diamine with an ortho-quinone.

Experimental Protocol: Solid-State Synthesis of Phenazines

-

Finely grind the ortho-diamine (2 mmol) and the ortho-quinone (1 mmol) into a homogeneous powder.

-

Transfer the mixture to a closed test tube under an inert atmosphere (e.g., argon or nitrogen).

-

Heat the mixture at 35°C for 2-4 hours with agitation. A few drops of acetic acid can be added to moisten the reaction medium if necessary.

-

After the reaction is complete, adsorb the crude product onto silica gel.

-

Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired phenazine derivative.

| Ortho-Diamine | Ortho-Quinone | Yield (%) | Reference |

| 2,3-Diaminopyridine | Various o-quinones | 90-95 | |

| Other o-diamines | Various o-quinones | 32-70 |

Solution-Phase Synthesis of Imidazole-Phenazine Derivatives

Phenazine derivatives can also be synthesized in solution. For instance, the condensation of 2,3-diaminophenazine with various benzaldehydes in ethanol under reflux yields imidazole-phenazine derivatives.

Experimental Protocol: Synthesis of Imidazole-Phenazine Derivatives

-

To a solution of 2,3-diaminophenazine (1 equivalent) in ethanol, add the desired benzaldehyde derivative (2 equivalents).

-

Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pure imidazole-phenazine derivative.

| Reactants | Solvent | Yield (%) | Reference |

| 2,3-Diaminophenazine and Benzaldehyde Derivatives | Ethanol | 15-90 | [1] |

Proposed Reaction Mechanism for Phenazine Formation

The formation of phenazines from o-diamines and o-quinones is believed to proceed through a condensation reaction to form a diimine intermediate, which then undergoes oxidative cyclization.

Synthesis of 1,5-Benzodiazepine and 1,5-Benzoxazepine Derivatives

1,5-Benzodiazepines and 1,5-benzoxazepines are important classes of seven-membered heterocyclic compounds with a broad spectrum of biological activities. This compound is a key starting material for the one-pot synthesis of these compounds, often utilizing microwave-assisted protocols that offer significant advantages in terms of reaction time and yield.

Microwave-Assisted One-Pot Synthesis

The reaction of this compound with various ketones under microwave irradiation in the presence of an acid catalyst provides a rapid and efficient route to both hydroxyl-1,5-benzodiazepines and amino-1,5-benzoxazepines. The product ratio can be influenced by the substituents on the ketone.

Experimental Protocol: Microwave-Assisted Synthesis of 1,5-Benzodiazepine and 1,5-Benzoxazepine Derivatives

-

In a microwave-safe vessel, mix this compound (1 mmol), the desired ketone (2.5 mmol), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Irradiate the solvent-free mixture in a microwave reactor at a set temperature (e.g., 130°C) for a specified time (e.g., 20 minutes).

-

After cooling, dissolve the reaction mixture in a suitable solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the benzodiazepine and benzoxazepine derivatives.

| Ketone | Product Type | Yield (%) | Reference |

| Various Acetophenones | 1,5-Benzodiazepines | 91-95 | [2] |

| Cyclic and Acyclic Ketones | 1,5-Benzodiazepines | High | [3] |

| 1,3-Diketones | 3H-1,5-Benzodiazepines | up to 77 | [2] |

| N-propargylated-2-aminobenzaldehyde | 1,4-Benzodiazepines | 73-88 | [2] |

| Various Ketones | 1,5-Benzodiazepines/1,5-Benzoxazepines | Not specified |

Proposed Reaction Mechanism

The reaction is proposed to proceed through the initial formation of an enamine from the ketone, followed by nucleophilic attack of one of the amino groups of this compound. Subsequent intramolecular condensation and cyclization lead to the seven-membered ring systems.

Synthesis of Schiff Bases and their Metal Complexes

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. They are versatile ligands in coordination chemistry and are also important intermediates in organic synthesis. This compound readily reacts with aldehydes to form Schiff bases.

Synthesis of Unsymmetrical Tetradentate Schiff Bases

The reaction of this compound with salicylaldehyde or its derivatives in a 1:2 molar ratio leads to the formation of unsymmetrical tetradentate Schiff base ligands.

Experimental Protocol: Synthesis of an Unsymmetrical Schiff Base

-

Dissolve this compound (1 mmol) in absolute ethanol (5 cm³).

-

Add a solution of salicylaldehyde (2 mmol) in absolute ethanol (15 cm³) to the this compound solution.

-

Stir the mixture under an argon atmosphere and heat at 50°C for 1 hour.

-

Keep the reaction mixture at approximately 4°C overnight.

-

Collect the precipitated ligand by filtration.

-

The purity of the Schiff base can be verified by thin-layer chromatography (TLC) using a mixture of CH₂Cl₂/MeOH (9.5/0.5, v/v) as the eluent.

The resulting Schiff bases can be used to form metal complexes. For example, manganese(III) complexes can be prepared with a yield of 70%.[4]

General Mechanism of Schiff Base Formation

The formation of a Schiff base involves the nucleophilic addition of the primary amine to the carbonyl group of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the imine.

References

The Versatility of 2,3-Diaminophenol: A Building Block for Novel Heterocyclic Compounds

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 2,3-Diaminophenol, a versatile aromatic compound featuring adjacent amino groups and a hydroxyl moiety, serves as a privileged starting material for the synthesis of a wide array of heterocyclic compounds. Its unique trifunctional nature allows for diverse cyclization strategies, leading to the construction of complex molecular architectures with significant potential in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the synthesis of various heterocyclic systems derived from this compound, complete with experimental protocols, quantitative data, and visual representations of key synthetic pathways.

Core Synthetic Applications of this compound

This compound is a valuable precursor for the synthesis of several classes of heterocyclic compounds, most notably phenazines, benzodiazepines, and benzoxazepines. The presence of vicinal amino groups facilitates the formation of six- and seven-membered rings through condensation reactions with dicarbonyl compounds, while the hydroxyl group can participate in further cyclizations or be used for functional group manipulation.

Synthesis of Phenazine Derivatives

The reaction of ortho-diamines with ortho-quinones is a classical and efficient method for the synthesis of phenazines. While direct experimental protocols for the reaction of this compound with ortho-quinones are not extensively detailed in readily available literature, the general principle can be applied. The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating, and can be carried out in a variety of solvents, including ethanol and acetic acid.

A solid-state approach offers an environmentally friendly alternative. In this method, fine powders of the ortho-diamine and ortho-quinone are mixed in a 2:1 ratio and agitated at a slightly elevated temperature (e.g., 35°C) for several hours under an inert atmosphere. A few drops of acetic acid can be added to moisten the reaction mixture. The product can then be purified by column chromatography.[1]

General Experimental Protocol for Solid-State Phenazine Synthesis:

-

In a closed test tube under an inert atmosphere (e.g., argon or nitrogen), combine the ortho-diamine (2 mmol) and the ortho-quinone (1 mmol) as fine powders.

-

Add one to two drops of glacial acetic acid to the mixture.

-

Agitate the mixture at 35°C for 2-4 hours.

-

After the reaction is complete, dissolve the crude product in a minimal amount of a suitable solvent.

-

Adsorb the crude product onto silica gel.

-

Purify the product by column chromatography using a gradient of hexane-ethyl acetate.

Synthesis of Benzodiazepine and Benzoxazepine Derivatives

This compound is a key starting material for the one-pot, microwave-assisted synthesis of hydroxyl-1,5-benzodiazepines and amino-1,5-benzoxazepines.[2] This methodology provides a rapid and efficient route to these seven-membered heterocyclic systems.

The synthesis of 1,5-benzodiazepines generally involves the condensation of an ortho-diamine with a β-diketone or a ketone.[3][4] The reaction is often catalyzed by an acid and can be performed in various solvents, including acetonitrile and ethanol.[4]

Typical Experimental Protocol for the Synthesis of 1,5-Benzodiazepines:

-

In a round-bottom flask, dissolve the ortho-diamine (1 mmol) and the ketone or β-diketone (2.5 mmol) in a suitable solvent such as acetonitrile (4 mL).[4]

-

Add a catalytic amount of a suitable catalyst (e.g., H-MCM-22, 100 mg).[4]

-

Stir the reaction mixture at room temperature.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture by removing the catalyst by filtration and evaporating the solvent.

-

Purify the crude product by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis of 1,5-benzodiazepines from an ortho-diamine and a ketone.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various heterocyclic compounds from ortho-diamines, providing a comparative overview of the efficiency of different synthetic methods.

| Heterocyclic Product | Starting Materials | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Phenazine Derivatives | o-phenylenediamine, o-quinones | Solid-state, 35°C | - | Varies | [1] |

| 1,5-Benzodiazepines | o-phenylenediamine, Ketones | H-MCM-22, Room Temp. | Acetonitrile | Good to Excellent | [4] |

| Polycyclic Phenoxazines | 2-aminophenol, 6-chlorodibenzo[a,j]phenoxazin-5-one | Pd(OAc)2/t-BuXphos | Toluene | 30-99 | [5] |

| 2,3-Dinitrophenoxazine | 2-aminophenol, 1,2-difluoro-4,5-dinitrobenzene | Na2CO3, 70°C | Ethanol | 32 | [6] |

Key Synthetic Pathways

The following diagrams illustrate the core reaction mechanisms for the synthesis of phenoxazines and benzodiazepines.

Phenoxazine Synthesis via Nucleophilic Aromatic Substitution:

The synthesis of phenoxazines can be achieved through the reaction of a 2-aminophenol derivative with a dihaloarene containing electron-withdrawing groups. The reaction proceeds via a nucleophilic aromatic substitution mechanism.

Benzodiazepine Synthesis via Condensation:

The condensation of an ortho-diamine with a β-diketone is a common route to 1,5-benzodiazepines. The reaction is typically acid-catalyzed and involves the formation of two imine bonds followed by cyclization.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its unique structural features allow for the construction of phenazines, benzodiazepines, benzoxazepines, and other complex ring systems through various synthetic strategies. The methodologies outlined in this guide, including one-pot microwave-assisted synthesis and solid-state reactions, offer efficient and environmentally benign routes to these important classes of compounds. Further exploration of the reactivity of this compound is expected to lead to the discovery of novel heterocyclic scaffolds with promising applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. ijtsrd.com [ijtsrd.com]

- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System – Oriental Journal of Chemistry [orientjchem.org]

- 6. New Functionalized Phenoxazines and Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

The Ascending Profile of 2,3-Diaminophenol Derivatives in Biological Research: A Technical Overview

For Immediate Release

[City, State] – December 14, 2025 – The scientific community is witnessing a surge of interest in the biological activities of 2,3-diaminophenol derivatives, a class of organic compounds demonstrating significant potential in the fields of pharmacology and drug development. This technical guide provides an in-depth analysis of their synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development. The unique structural features of these compounds, particularly their Schiff base and metal complexes, have been shown to exhibit a range of biological effects, including anticancer, antimicrobial, and antioxidant activities.

Core Biological Activities and Quantitative Assessment

Recent research has focused on the synthesis of various this compound derivatives and their subsequent biological screening. While the body of literature specifically on this compound derivatives is still growing, studies on the closely related o-aminophenol derivatives provide valuable insights. The primary biological activities investigated include:

-

Anticancer Activity: Schiff base derivatives and their metal complexes have demonstrated notable cytotoxicity against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis, the production of reactive oxygen species (ROS), and interaction with DNA, leading to cell cycle arrest.

-

Antimicrobial Activity: Metal complexes of Schiff bases derived from aminophenols have shown significant antibacterial and antifungal properties. The chelation of the metal ion is believed to enhance the antimicrobial efficacy of the organic ligand.

-

Antioxidant Activity: Several aminophenol derivatives have exhibited potent radical scavenging capabilities, suggesting their potential role in mitigating oxidative stress-related pathologies.

The biological potency of these derivatives is typically quantified using standardized assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for anticancer activity, while the zone of inhibition is used to quantify antimicrobial effects. Antioxidant potential is often expressed as IC₅₀ or as a percentage of radical scavenging activity.

Quantitative Data Summary

While comprehensive data for a wide array of this compound derivatives remains an area of active research, the following tables summarize representative quantitative data for related aminophenol Schiff base and metal complexes to provide a comparative baseline.

Table 1: Anticancer Activity of Aminophenol Schiff Base Metal Complexes

| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |

| Cu(II) Complex of 5-chloro-2-N-(2-quinolylmethylene)aminophenol | A549 | 3.93 | [1] |

| Zn(II) Complex of 5-chloro-2-N-(2-quinolylmethylene)aminophenol | A549 | 18.26 | [1] |

| Mn(II) Complex of 5-chloro-2-N-(2-quinolylmethylene)aminophenol | A549 | 33.61 | [1] |

| Palladium Complex 2c | DU-145 | 7.1 | |

| Palladium Complex 2c | PC-3 | 8.6 | |

| Cisplatin (Control) | DU-145 | 8.2 | |

| Cisplatin (Control) | PC-3 | 21.9 |

Table 2: Antimicrobial Activity of Aminophenol Schiff Base Metal Complexes

| Compound/Complex | Microorganism | Zone of Inhibition (mm) | Reference |

| Fe(II) Complex of 3-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol | S. aureus | 26 | [2] |

| Fe(II) Complex of 3-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol | E. coli | 24 | [2] |

| Mn(II) Complex of 3-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol | S. aureus | 25 | [2] |

| Mn(II) Complex of 3-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol | E. coli | 23 | [2] |

Key Experimental Protocols

The biological evaluation of this compound derivatives relies on a suite of well-established experimental protocols. The following sections detail the methodologies for the key assays cited.

Synthesis of Schiff Base Ligands and Metal Complexes

A common synthetic route involves the condensation reaction between an aldehyde or ketone and the primary amine groups of this compound.

-

General Synthesis of Schiff Bases: Equimolar amounts of this compound and a suitable aldehyde (e.g., salicylaldehyde) are dissolved in a solvent such as ethanol or methanol. The mixture is then refluxed for several hours, often with a catalytic amount of acid. The resulting Schiff base precipitates upon cooling and can be purified by recrystallization.

-

Synthesis of Metal Complexes: The synthesized Schiff base ligand is dissolved in a suitable solvent, and a solution of the corresponding metal salt (e.g., CuCl₂, NiCl₂, CoCl₂) in the same or a different solvent is added dropwise with stirring. The reaction mixture is typically refluxed for a period, and the resulting metal complex is collected by filtration, washed, and dried.[3]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound derivatives) and incubated for 24 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.

-

Preparation of Solutions: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared. The test compounds are also dissolved in methanol at various concentrations.

-

Reaction Mixture: A specific volume of the test compound solution is mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a blank. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Antimicrobial Activity Assessment: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of compounds against various microorganisms.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread on the surface of a sterile agar plate.

-

Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

-

Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Visualizing Molecular Pathways and Experimental Processes

To better understand the complex interactions and experimental workflows, the following diagrams have been generated using the DOT language.

Concluding Remarks and Future Directions

The exploration of this compound derivatives is a promising frontier in medicinal chemistry. The versatility of their synthesis, particularly in forming Schiff bases and their corresponding metal complexes, allows for the generation of a diverse library of compounds for biological screening. While initial studies on related aminophenol derivatives are encouraging, there is a clear need for more focused research on the specific biological activities and mechanisms of action of this compound derivatives. Future investigations should aim to establish clear structure-activity relationships, elucidate the specific signaling pathways involved in their anticancer effects, and explore their potential in preclinical models. The continued development of this class of compounds holds the potential to yield novel therapeutic agents for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline [scirp.org]

- 3. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL(II) COMPLEXES WITH SCHIFF BASE DERIVED FROM 2-AMINOPHENOL AND 2-HYDROXY-6-METHOXY-3-QUINLINECARBOXALDEHYDE | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]

2,3-Diaminophenol as an Intermediate in Dye and Pigment Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diaminophenol is a polyfunctional aromatic compound featuring two amino groups and one hydroxyl group attached to a benzene ring.[1] This unique substitution pattern makes it a versatile, yet underexplored, intermediate in the synthesis of a variety of organic molecules, including dyes and pigments. The presence of multiple electron-donating groups suggests its potential utility as a coupling component in the formation of azo dyes, which constitute a significant class of commercial colorants.[2][3] This technical guide provides a comprehensive overview of the synthesis of dyes using aminophenol precursors, with a specific focus on the potential applications of this compound. Due to a scarcity of literature specifically detailing the use of this compound in dye synthesis, this guide will leverage established principles and experimental data from analogous diaminophenols to provide a foundational understanding for researchers.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis.

| Property | Value |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol [1] |

| Melting Point | 161-165 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in hot water, ethanol, and acetone |

Spectroscopic data for this compound is available and can be a useful reference for the characterization of its derivatives.[4][5]

Synthesis of Azo Dyes from Diaminophenols

The synthesis of azo dyes is a well-established process that typically involves two main steps: diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component.[2][6] In the context of using a diaminophenol as the coupling agent, the general synthetic pathway can be visualized as follows:

Caption: General synthesis pathway for an azo dye using a primary aromatic amine and this compound.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Azo Dye from this compound

Materials:

-

Primary aromatic amine (e.g., aniline, p-toluidine)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

This compound

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice

-

Beakers

-

Magnetic stirrer and stir bar

-

Thermometer

-

Büchner funnel and filter paper

Procedure:

Part 1: Diazotization of the Primary Aromatic Amine

-

In a 100 mL beaker, dissolve 0.01 mol of the chosen primary aromatic amine in a mixture of 2.5 mL of concentrated HCl and 10 mL of distilled water.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of 0.01 mol of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains between 0 and 5 °C.

-

Continue stirring for an additional 20-30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The completion of the reaction can be monitored using starch-iodide paper.[2]

Part 2: Azo Coupling

-

In a 250 mL beaker, dissolve 0.01 mol of this compound in 20 mL of a 1 M sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution prepared in Part 1 to the cold this compound solution with vigorous stirring. A colored precipitate is expected to form immediately.[8]

-

Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification

-

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any unreacted salts and other water-soluble impurities.

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Quantitative Data for Azo Dyes Derived from Other Aminophenols

To provide a comparative context for the potential properties of dyes derived from this compound, the following table summarizes the spectral properties of azo dyes synthesized from other aminophenol isomers.

| Diaminophenol Precursor | Coupling Agent | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Color Shade |

| p-Aminophenol | Various substituted phenols and anilines | Ethanol/Water | 515 - 597 | 32,170 - 42,210 | Yellow to Reddish-Brown |

| m-Aminophenol | Diazotized 4-bromoaniline | Dimethylformamide | 772 - 786 | Not Reported | Near-Infrared |

| 2,4-Diaminophenol | Not specified | Not specified | Not specified | Not specified | Yellow to Brown |

This data is compiled from a comparative analysis of diaminophenol-based dyes.[2]

Expected Properties and Characterization of this compound Based Dyes

Based on the structure of this compound, it is anticipated that azo dyes derived from it will exhibit strong coloration due to the extended conjugation provided by the azo linkage and the aromatic rings. The presence of the hydroxyl and amino groups will likely influence the dye's solubility and its affinity for various substrates.

Characterization Techniques:

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and the molar extinction coefficient, which are indicative of the dye's color and intensity.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the N=N stretch of the azo group, and the O-H and N-H stretches from the phenol and amino groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the synthesized dye.

-

Mass Spectrometry (MS): To determine the molecular weight of the dye and confirm its molecular formula.

Conclusion

This compound holds promise as a valuable intermediate in the synthesis of novel azo dyes and pigments. While specific experimental data for its use in this context is limited in the current scientific literature, the well-established principles of azo dye chemistry provide a solid foundation for future research and development. The experimental protocols and comparative data presented in this guide are intended to facilitate the exploration of this compound's potential in creating new colorants with unique properties. Further investigation into the synthesis, characterization, and application of dyes derived from this compound is warranted to fully realize its potential in the fields of materials science, textiles, and beyond.

References

- 1. This compound | C6H8N2O | CID 579937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Azo coupling - Wikipedia [en.wikipedia.org]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(59649-56-8) 1H NMR spectrum [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. cuhk.edu.hk [cuhk.edu.hk]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Emerging Potential of Poly(2,3-diaminophenol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(2,3-diaminophenol) (P2,3-DAP), a conducting polymer, is rapidly gaining attention for its versatile properties and wide-ranging potential applications. This technical guide provides an in-depth analysis of the synthesis, electrochemical characteristics, and promising uses of P2,3-DAP in fields including biosensing, energy storage, and beyond. Detailed experimental protocols, quantitative performance data, and visual representations of key processes are presented to facilitate further research and development in this exciting area.

Introduction

Conducting polymers have revolutionized various scientific and technological domains due to their unique electronic, optical, and chemical properties. Among these, poly(this compound) has emerged as a particularly promising material. Its structure, featuring both amine and hydroxyl functional groups on an aromatic backbone, imparts it with rich redox chemistry, excellent film-forming capabilities through electropolymerization, and the ability to participate in hydrogen bonding and coordination with various molecules. These attributes make it a prime candidate for applications requiring sensitive detection, efficient energy storage, and catalytic activity. This whitepaper will serve as a comprehensive resource for professionals seeking to explore and harness the potential of poly(this compound).

Synthesis of Poly(this compound)

The most common and effective method for synthesizing P2,3-DAP is through electrochemical polymerization, which allows for precise control over film thickness and morphology.

Experimental Protocol: Electropolymerization

This protocol is adapted from established methods for the electropolymerization of analogous aminophenol compounds.

Objective: To synthesize a poly(this compound) film on a glassy carbon electrode (GCE).

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl (3M KCl)

-

Counter Electrode: Platinum wire or mesh

-

Electrochemical Cell

-

Potentiostat/Galvanostat

-

This compound monomer

-

Anhydrous acetonitrile

-

Supporting electrolyte (e.g., 0.1 M Lithium perchlorate - LiClO₄)

-

Nitrogen gas

Procedure:

-

Electrode Preparation:

-

Polish the GCE with alumina slurry on a polishing pad to a mirror finish.

-

Soncate the electrode in deionized water for 5 minutes, followed by sonication in anhydrous acetonitrile for 5 minutes to remove any residual impurities.

-

Dry the electrode under a stream of nitrogen gas.

-

-

Preparation of the Electrolyte Solution:

-

Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.

-

Add the this compound monomer to the electrolyte solution to a final concentration of 10 mM.

-

Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes prior to the experiment.

-

-

Electrochemical Polymerization:

-

Assemble the three-electrode system in the electrochemical cell containing the monomer solution.

-

Perform cyclic voltammetry by scanning the potential from -0.2 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 20 cycles. The successful polymerization will be indicated by the gradual increase of redox peaks in the voltammogram, signifying the deposition of the polymer film on the electrode surface.

-

-

Post-Polymerization Treatment:

-

After polymerization, gently rinse the modified electrode with anhydrous acetonitrile to remove any unreacted monomer and loosely bound oligomers.

-

Dry the poly(this compound) modified GCE (P2,3-DAP/GCE) under a nitrogen stream.

-

Characterization:

The synthesized P2,3-DAP film can be characterized using various techniques:

-

Cyclic Voltammetry (CV): To study the redox behavior of the polymer film.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the polymer structure.

-

Scanning Electron Microscopy (SEM): To observe the surface morphology of the polymer film.

-

UV-Vis Spectroscopy: To study the electronic transitions in the polymer.

Diagram of the Electropolymerization Workflow:

Caption: Workflow for the electrochemical synthesis of poly(this compound).

Potential Applications

The unique properties of P2,3-DAP make it a versatile material for a variety of applications.

Biosensors

P2,3-DAP is an excellent candidate for the development of highly sensitive and selective biosensors, particularly for the detection of glucose. The polymer matrix provides a suitable environment for the immobilization of enzymes like glucose oxidase (GOx).

Mechanism of Glucose Sensing:

The sensing mechanism is based on the detection of hydrogen peroxide (H₂O₂), a product of the enzymatic oxidation of glucose by GOx.

-

Enzymatic Reaction: Glucose + O₂ → Gluconic acid + H₂O₂

-

Electrochemical Detection: The H₂O₂ produced is then electrochemically oxidized or reduced at the P2,3-DAP modified electrode, generating a current signal that is proportional to the glucose concentration.

Diagram of the Glucose Sensing Mechanism:

Caption: Enzymatic detection of glucose using a P2,3-DAP-based biosensor.

Quantitative Performance of Poly(aminophenol)-Based Glucose Sensors:

| Parameter | Value | Reference |

| Linear Range | 1.5 x 10⁻⁶ to 1.3 x 10⁻² M | [1] |

| Detection Limit | 4.5 x 10⁻⁷ M | [1] |

| Sensitivity | 171.2 nA mM⁻¹ | [2] |

| Response Time | < 6 s | [2] |

| Apparent Michaelis-Menten Constant (Kₘ) | 23.9 mM | [1] |

Experimental Protocol: Fabrication of a Glucose Biosensor

Objective: To fabricate a glucose biosensor by immobilizing glucose oxidase in a P2,3-DAP film on a GCE.

Materials:

-

P2,3-DAP/GCE (prepared as described in section 2.1)

-

Glucose oxidase (GOx) solution (e.g., 10 mg/mL in phosphate buffer)

-

Phosphate buffer saline (PBS, 0.1 M, pH 7.4)

-

Glucose standard solutions

Procedure:

-

Enzyme Immobilization:

-

Drop-cast a small volume (e.g., 5 µL) of the GOx solution onto the surface of the P2,3-DAP/GCE.

-

Allow the electrode to dry at room temperature for several hours or overnight at 4°C to ensure immobilization of the enzyme within the polymer matrix.

-

-

Electrochemical Detection of Glucose:

-

Immerse the GOx/P2,3-DAP/GCE in a PBS solution (pH 7.4).

-

Record the baseline amperometric response at a constant potential (e.g., +0.6 V vs. Ag/AgCl).

-

Successively add known concentrations of glucose to the PBS solution and record the corresponding change in current.

-

Plot the current response versus glucose concentration to obtain a calibration curve.

-

Energy Storage

P2,3-DAP's redox activity and high surface area make it a promising material for energy storage devices such as supercapacitors and batteries.

P2,3-DAP can store charge through both electrical double-layer capacitance and pseudocapacitance, arising from faradaic reactions of its functional groups.

Quantitative Performance of Poly(aminophenol)-Based Supercapacitors:

| Parameter | Value | Reference |

| Specific Capacitance (PANS-co-oAP) | 37.9 F g⁻¹ | [3] |

| Specific Energy (PANS-co-oAP) | 5.4 Wh kg⁻¹ | [3] |

| Power Density (PANS-co-oAP) | 250.3 W kg⁻¹ | [3] |

| Cycle Stability (PANS-co-oAP) | 88.2% retention after 3000 cycles | [3] |

| Specific Capacitance (MWCNT/MnO₂/POAP) | 412 F g⁻¹ at 0.5 A g⁻¹ | [4] |

| Electrical Conductivity (POAP) | 0.15 S/cm | [4] |

| Electrical Conductivity (MWCNT/MnO₂/POAP) | 0.78 S/cm | [4] |

Experimental Protocol: Fabrication and Testing of a Supercapacitor Electrode

Objective: To fabricate and evaluate the performance of a P2,3-DAP-based supercapacitor electrode.

Materials:

-

P2,3-DAP modified electrode (e.g., on carbon cloth)

-

Electrolyte (e.g., 1 M H₂SO₄)

-

Electrochemical workstation with galvanostatic charge-discharge and electrochemical impedance spectroscopy capabilities

Procedure:

-

Electrode Fabrication:

-

Synthesize P2,3-DAP directly onto a conductive and flexible substrate like carbon cloth using the electropolymerization protocol described in section 2.1.

-

-

Electrochemical Testing:

-

Assemble a three-electrode cell with the P2,3-DAP electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode in the chosen electrolyte.

-

Perform Cyclic Voltammetry to determine the potential window and observe the capacitive behavior.

-

Conduct Galvanostatic Charge-Discharge (GCD) tests at different current densities to calculate the specific capacitance, energy density, and power density.

-

Perform Electrochemical Impedance Spectroscopy (EIS) to study the electrode's resistance and charge transfer characteristics.

-

Evaluate the cycling stability by performing repeated GCD cycles.

-

P2,3-DAP can also be used as a cathode material in rechargeable batteries. The redox-active amine and hydroxyl groups can undergo reversible reactions to store and release charge. A bipolar conjugated poly(2,3-diaminophenazine) (PDAP) has been successfully used as a cathode for aqueous Al-ion batteries.[5]

Quantitative Performance of Poly(2,3-diaminophenazine)-Based Batteries:

| Parameter | Value | Reference |

| Specific Capacity (Al//PDAP battery) | 338 mAh g⁻¹ | [5] |

| Capacity at -20 °C | 155 mAh g⁻¹ | [5] |

| Capacity at 45 °C | 348 mAh g⁻¹ | [5] |

Other Potential Applications

The versatile nature of P2,3-DAP opens doors to several other applications:

-

Drug Delivery: The polymer matrix can be used to encapsulate and control the release of therapeutic agents. The release can potentially be triggered by changes in pH or electrical stimulation.

-

Catalysis: The functional groups on the polymer can act as catalytic sites for various organic reactions.

-

Environmental Remediation: P2,3-DAP can be explored for its ability to adsorb and remove heavy metal ions and organic pollutants from water.

Conclusion and Future Outlook

Poly(this compound) is a multifunctional conducting polymer with significant potential across a spectrum of applications. Its facile synthesis via electropolymerization, coupled with its rich electrochemical properties, makes it an attractive material for researchers and engineers. The data and protocols presented in this whitepaper highlight its promise in high-performance biosensors and energy storage devices.

Future research should focus on optimizing the synthesis conditions to tailor the polymer's morphology and properties for specific applications. The development of composites by incorporating nanomaterials like graphene or carbon nanotubes can further enhance its conductivity and performance. Moreover, a deeper exploration of its capabilities in drug delivery, catalysis, and environmental remediation is warranted. As our understanding of this versatile polymer grows, so too will its impact on various technological fields.

References

- 1. An amperometric glucose biosensor based on glucose oxidase immobilized in electropolymerized poly(o-aminophenol) and carbon nanotubes composite film on a gold electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Electrodeposited Poly(5-Amino-2-Naphthalenesulfonic Acid-co-o-Aminophenol) as the Electrode Material for Flexible Supercapacitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. Electropolymerized Bipolar Poly(2,3-diaminophenazine) Cathode for High-Performance Aqueous Al-Ion Batteries with An Extended Temperature Range of -20 to 45 °C - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,3-Diaminophenol (CAS: 59649-56-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,3-Diaminophenol, a versatile aromatic compound with significant potential in synthetic chemistry and drug development. This document consolidates key physicochemical data, detailed experimental protocols for its application in the synthesis of bioactive molecules, and an exploration of its antioxidant properties. Particular emphasis is placed on its role as a precursor for heterocyclic compounds, the formation of Schiff base complexes, and its electropolymerization to form conductive polymers. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and analytical chemistry.

Physicochemical Properties

This compound, with the CAS number 59649-56-8, is an aromatic amine characterized by a phenol ring substituted with two amino groups at the 2 and 3 positions.[1] Its chemical structure lends it unique properties, making it a valuable intermediate in various chemical syntheses.

| Property | Value | References |

| CAS Number | 59649-56-8 | [2] |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| Appearance | White to beige or orange to brown crystalline powder/crystals. | [3][4] |

| Melting Point | 161-165 °C (lit.) | [5][6] |

| Boiling Point | 303.6 ± 27.0 °C (Predicted) | [5] |

| Density | 1.343 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Moderately soluble in water; soluble in ethanol, methanol, DMSO, and DMF.[1] | [1] |

| SMILES | Nc1cccc(O)c1N | [6] |

| InChI | 1S/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2 | [6] |

Spectroscopic Data: Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry, are available and crucial for its characterization.[7][8][9][10]

Applications in Synthesis

This compound is a versatile building block for the synthesis of a variety of organic compounds, particularly heterocyclic structures and coordination complexes.

Synthesis of Benzodiazepines and Benzoxazepines

Experimental Protocol: General Microwave-Assisted Synthesis of 1,5-Benzodiazepines

This protocol is adapted from a general method for the synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones.[11][12][13][14]

-

Materials:

-

This compound

-

Appropriate ketone (e.g., acetone, cyclohexanone)

-

Catalyst (e.g., Cu(II)-clay, anhydrous stannous chloride)[13]

-

Solvent (e.g., ethanol, or solvent-free)

-

Microwave reactor

-

-

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1 mmol), the desired ketone (2.5 mmol), and a catalytic amount of the chosen catalyst (e.g., 5 mol%).

-

If using a solvent, add a minimal amount of ethanol. For solvent-free conditions, ensure the reactants are well-mixed.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specified power (e.g., 180-720 W) for a short duration (e.g., 2-10 minutes), with intermittent cooling to prevent excessive pressure buildup.[11]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it.

-

If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final product using spectroscopic methods (NMR, IR, MS).

-

Caption: Microwave-assisted synthesis of 1,5-benzodiazepines.

Synthesis of Tetradentate Schiff Base Complexes

This compound readily reacts with aldehydes, such as salicylaldehyde, to form tetradentate Schiff bases. These ligands can then be used to form coordination complexes with various metal ions.[3][15][16][17][18]

Experimental Protocol: Synthesis of a Tetradentate Schiff Base Ligand

This protocol is based on the reaction of this compound with salicylaldehyde.[19]

-

Materials:

-

This compound

-

Salicylaldehyde

-

Absolute Ethanol

-

Acetic acid (catalytic amount)

-

-

Procedure:

-

Dissolve 2-aminophenol (0.01 mol) in ethanol in a round-bottomed flask.

-

Add salicylaldehyde (0.01 mol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 6-7 hours.[15]

-

Cool the mixture to room temperature.

-

Collect the precipitated Schiff base ligand by filtration.

-

Wash the product with cold ethanol and diethyl ether.

-

Dry the purified ligand.

-

Characterize the product using spectroscopic techniques.

-

Caption: Synthesis of a Schiff base from this compound.

Electropolymerization

This compound can be electrochemically polymerized to form poly(this compound), a conductive polymer with potential applications in sensors and energy storage devices.[3][19][20][21][22][23][24]

Experimental Protocol: Electropolymerization of this compound

This protocol describes a general procedure for the electropolymerization of aminophenols using cyclic voltammetry.

-

Materials:

-

This compound

-

Anhydrous acetonitrile

-

Supporting electrolyte (e.g., 0.1 M LiClO₄)

-

Three-electrode electrochemical cell (e.g., glassy carbon working electrode, Pt counter electrode, Ag/AgCl reference electrode)

-

Potentiostat/Galvanostat

-

-

Procedure:

-

Prepare a solution of this compound in anhydrous acetonitrile containing the supporting electrolyte.

-

Assemble the three-electrode cell with the prepared solution.

-

Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Perform cyclic voltammetry by scanning the potential within a suitable range (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) for a number of cycles (e.g., 20 cycles) at a specific scan rate (e.g., 50 mV/s).

-

A polymeric film will deposit on the working electrode surface.

-

After polymerization, rinse the modified electrode with fresh solvent to remove unreacted monomer.

-

Characterize the polymer film using electrochemical and spectroscopic methods.

-

References

- 1. Buy this compound | 59649-56-8 [smolecule.com]

- 2. This compound | C6H8N2O | CID 579937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 59649-56-8 [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. chembk.com [chembk.com]

- 6. 2,3-二氨基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. ajol.info [ajol.info]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ijisrt.com [ijisrt.com]

- 16. scispace.com [scispace.com]

- 17. Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline [scirp.org]